molecular formula C13H17NO2 B15134828 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

Cat. No.: B15134828
M. Wt: 219.28 g/mol
InChI Key: NMKKWIBOBWMKNC-UHFFFAOYSA-N
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Description

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves multiple steps, typically starting with the formation of the chromene core. The synthetic route often includes cyclization reactions, followed by functional group modifications to introduce the nitrile and oxo groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

4-Oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile can be compared with other similar compounds, such as:

    4-Oxo-6-methyl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile: This compound has a methyl group instead of a propan-2-yl group.

    4-Oxo-6-ethyl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile: This compound has an ethyl group instead of a propan-2-yl group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-oxo-6-propan-2-yl-4a,5,6,7,8,8a-hexahydrochromene-3-carbonitrile

InChI

InChI=1S/C13H17NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h7-9,11-12H,3-5H2,1-2H3

InChI Key

NMKKWIBOBWMKNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2C(C1)C(=O)C(=CO2)C#N

Origin of Product

United States

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